molecular formula C8H13NO2 B555705 2-Amino-3-cyclopent-1-enyl-propionic acid CAS No. 90087-65-3

2-Amino-3-cyclopent-1-enyl-propionic acid

Cat. No.: B555705
CAS No.: 90087-65-3
M. Wt: 155.19 g/mol
InChI Key: MNHWYCRCODAGAH-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopent-1-enyl-propionic acid is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol This compound is characterized by the presence of an amino group, a cyclopentene ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-cyclopent-1-enyl-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with an appropriate amino acid derivative, followed by cyclization and subsequent purification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopent-1-enyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

2-Amino-3-cyclopent-1-enyl-propionic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopent-1-enyl-propionic acid involves its interaction with specific molecular targets and pathways. The amino group and cyclopentene ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid: A stereoisomer with similar structural features but different spatial arrangement.

    2-Amino-3-cyclopentyl-propionic acid: Lacks the double bond in the cyclopentene ring, resulting in different chemical properties.

Properties

IUPAC Name

2-amino-3-(cyclopenten-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHWYCRCODAGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551230
Record name 3-Cyclopent-1-en-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90087-65-3
Record name 3-Cyclopent-1-en-1-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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